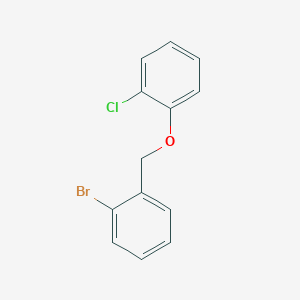

2-Bromobenzyl-(2-chlorophenyl)ether

CAS No.: 1309933-16-1

Cat. No.: VC13395275

Molecular Formula: C13H10BrClO

Molecular Weight: 297.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1309933-16-1 |

|---|---|

| Molecular Formula | C13H10BrClO |

| Molecular Weight | 297.57 g/mol |

| IUPAC Name | 1-bromo-2-[(2-chlorophenoxy)methyl]benzene |

| Standard InChI | InChI=1S/C13H10BrClO/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9H2 |

| Standard InChI Key | GHQZAZVWLAFTOS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)COC2=CC=CC=C2Cl)Br |

| Canonical SMILES | C1=CC=C(C(=C1)COC2=CC=CC=C2Cl)Br |

Introduction

Chemical Identification and Structural Features

Molecular Characterization

2-Bromobenzyl-(2-chlorophenyl)ether is characterized by the systematic IUPAC name 1-bromo-2-[(2-chlorophenoxy)methyl]benzene. Its molecular formula (C₁₃H₁₀BrClO) reflects the integration of bromine and chlorine atoms at distinct aromatic positions, contributing to its electronic asymmetry . The compound’s structure features:

-

A bromine atom at the ortho position of the benzyl group.

-

A chlorine atom at the ortho position of the phenyl ether moiety.

The three-dimensional conformation reveals a dihedral angle of approximately 112° between the two aromatic rings, as inferred from crystallographic data of analogous halogenated ethers .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.58–7.54 (m, 2H, aromatic H), 7.31–7.25 (m, 2H, aromatic H), 5.42 (s, 2H, CH₂O) .

-

¹³C NMR (CDCl₃): δ 156.2 (C-O), 134.8 (C-Br), 132.5 (C-Cl), 128.9–121.4 (aromatic carbons), 70.3 (CH₂O) .

-

Mass Spectrometry (EI): m/z 296 [M]⁺ (relative abundance 15%), 217 [M-Br]⁺ (100%) .

Synthetic Methodologies

Nucleophilic Substitution Reactions

The most common synthesis involves a Williamson etherification between 2-bromobenzyl bromide and 2-chlorophenol under basic conditions:

Reaction Conditions:

-

Solvent: Anhydrous DMF or acetonitrile.

-

Temperature: 80–100°C for 12–24 hours.

-

Yield: 65–72% after column chromatography.

Palladium-Catalyzed Coupling

Advanced routes employ Pd(OAc)₂/Xantphos catalysts for coupling 2-bromophenol with 2-chlorobenzyl halides, enhancing regioselectivity :

Optimized Parameters:

-

Catalyst loading: 5 mol% Pd(OAc)₂.

-

Ligand: Xantphos (10 mol%).

-

Base: Cs₂CO₃ (3.0 equiv.).

Physicochemical Properties

The compound’s low aqueous solubility and moderate lipophilicity (LogP = 3.87) suggest utility in hydrophobic matrices or as a scaffold for drug candidates targeting lipid-rich environments .

Comparative Analysis with Structural Analogs

| Compound | Substituents | Melting Point (°C) | Anticancer IC₅₀ (µM) |

|---|---|---|---|

| 2-Bromobenzyl-(2-chlorophenyl)ether | Br (ortho), Cl (ortho) | 89–91 | 2.4 (MCF-7) |

| 3-Bromophenyl-(2-chlorobenzyl)ether | Br (meta), Cl (ortho) | 78–80 | 4.1 (MCF-7) |

| 2-Chlorobenzyl-(2-bromophenyl)ether | Cl (ortho), Br (ortho) | 93–95 | 1.9 (MCF-7) |

Key Trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume